molecular formula C13H12N2O B027286 2-Phenyl-2-(pyridin-2-yl)acetamide CAS No. 7251-52-7

2-Phenyl-2-(pyridin-2-yl)acetamide

Cat. No.: B027286
CAS No.: 7251-52-7
M. Wt: 212.25 g/mol
InChI Key: PYAPITOPBTXXNJ-UHFFFAOYSA-N
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Description

2-Phenyl-2-(pyridin-2-yl)acetamide is a structurally distinct acetamide derivative characterized by a phenyl group and a pyridin-2-yl moiety attached to the central acetamide backbone. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol .

Synthesis: A common synthetic route involves the reaction of pyridin-2-amine with phenylacetyl chloride in the presence of a base like triethylamine. The process requires precise control of reaction conditions (e.g., temperature, solvent) to optimize yield and purity .

Properties

IUPAC Name

2-phenyl-2-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAPITOPBTXXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874398
Record name alpha-(2-Pyridyl)phenylacetamide
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7251-52-7
Record name α-Phenyl-2-pyridineacetamide
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Record name alpha-Phenyl-2-pyridineacetamide
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Record name α-phenylpyridine-2-acetamide
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Record name .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE
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Preparation Methods

Reaction Mechanism and Procedure

The carbodiimide-based coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a robust method for acetamide synthesis. In the context of 2-phenyl-2-(pyridin-2-yl)acetamide, this approach involves activating 2-phenyl-2-(pyridin-2-yl)acetic acid with EDCI in the presence of pyridine (Py), followed by reaction with ammonium chloride to introduce the amide group.

Key Steps :

  • Acid Activation : The carboxylic acid (1 eq) is dissolved in anhydrous dichloromethane (DCM) with EDCI (1.3 eq) and Py (3 eq) at 0°C.

  • Ammonolysis : Ammonium chloride (1.5 eq) is added, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Optimization Insights :

  • Yield : Analogous procedures for trifluoroacetamide derivatives report yields of 19.33%, suggesting room for improvement in solvent selection (e.g., DMF for polar intermediates).

  • Side Reactions : Competing esterification is mitigated by using Py as a proton scavenger.

Multi-Component Ugi-Type Condensation

Three-Component Reaction Design

The Ugi reaction, adapted for acetamide synthesis, combines 2-aminopyridine, benzaldehyde, and an isocyanide in methanol under acidic conditions. While traditionally used for imidazo[1,2-a]pyridines, modifying stoichiometry and reagents enables selective acetamide formation.

Reaction Conditions :

  • Components : 2-Aminopyridine (1 eq), benzaldehyde (1 eq), tert-butyl isocyanide (1 eq).

  • Catalyst : TosOH (0.2 eq) in methanol at 70°C for 12 hours.

  • Workup : Extraction with ethyl acetate and drying over Na₂SO₄.

Challenges :

  • Regioselectivity : Competing cyclization to imidazo[1,2-a]pyridines necessitates careful control of temperature and reagent ratios.

  • Yield : Reported yields for analogous imidazo derivatives exceed 60%, but acetamide-specific data require further validation.

Iodine-Mediated Oxidative Condensation

Oxidative Coupling of Ketones and Amines

Method B from employs iodine (I₂) to facilitate condensation between 1-(2-pyridyl)ethanone and substituted pyridin-2-amines at elevated temperatures. While designed for fused heterocycles, this method can be adapted for acetamide synthesis by introducing an acetylating agent post-condensation.

Procedure :

  • Condensation : 1-(2-Pyridyl)ethanone (1 eq) and pyridin-2-amine (2.3 eq) are heated with I₂ (1.2 eq) at 110°C for 4 hours.

  • Acetylation : The intermediate is treated with acetyl chloride in DCM at 0°C, followed by aqueous workup.

Limitations :

  • Side Products : Over-iodination or dimerization may occur without strict temperature control.

  • Scalability : High iodine consumption raises cost and waste concerns.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantagesLimitations
EDCI Coupling19–25>95%Mild conditions, high functional group toleranceLow yield for bulk synthesis
Ugi Condensation60–70*90%One-pot synthesis, atom economyRequires optimization for acetamides
Iodine-Mediated30–4085%No coupling agents neededByproduct formation, high cost

*Reported for analogous imidazo derivatives.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.60–8.59 (m, 1H, pyridyl), 7.93–7.92 (m, 1H, aryl), 7.08 (t, J = 6.8 Hz, 1H, amide NH₂).

  • LCMS : [M+H]⁺ = 242.1, confirming molecular weight consistency.

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN), with single peak indicating >95% purity.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • EDCI Method : Pyridine and DCM can be recycled via distillation, reducing environmental impact.

  • Ugi Reaction : Methanol recovery exceeds 80% in pilot-scale trials.

Regulatory Compliance

  • Safety : The compound is classified as harmful if swallowed (H302) , mandating closed-system handling during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Phenyl-2-(pyridin-2-yl)acetamide is C13H12N2OC_{13}H_{12}N_2O, and it has a molecular weight of approximately 212.25 g/mol. The compound features a phenyl group and a pyridine moiety connected through an acetamide linkage, which contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .
  • Anticancer Potential
    • Some studies have investigated the anticancer properties of related compounds. For instance, modifications of the acetamide structure have been linked to inhibitory effects on cancer cell proliferation, suggesting that this compound could serve as a scaffold for developing novel anticancer drugs .
  • Central Nervous System Effects
    • The compound has been studied for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) positions it as a potential candidate for treating CNS disorders. Preliminary data suggest that it may modulate neurotransmitter systems .
  • Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance potency .
  • Investigation into Anticancer Activity
    • In vitro studies have shown that certain analogs inhibit the growth of human cancer cell lines, including breast and lung cancer cells. These findings support further investigation into their mechanism of action and potential clinical applications .
  • Neuropharmacological Studies
    • Research examining the neuropharmacological effects revealed that some compounds derived from this framework could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their potential use in treating depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, potentially leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Key Properties :

  • LogP : ~1.2 (indicating moderate hydrophobicity for biological absorption) .
  • Structural Features : The pyridine ring provides aromaticity and hydrogen-bonding capabilities, while the phenyl group enhances lipophilicity, influencing its pharmacokinetic profile.

Comparison with Similar Compounds

The pharmacological and chemical uniqueness of 2-Phenyl-2-(pyridin-2-yl)acetamide becomes evident when compared to structurally related compounds. Below is a detailed analysis:

Structural Analogues with Pyridine/Piperidine Substitutions

Table 1: Key Comparisons of Pyridine- and Piperidine-Containing Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
This compound C₁₃H₁₂N₂O 212.25 Phenyl, Pyridin-2-yl CNS modulation, Dopamine receptor binding
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide C₁₃H₁₈N₂O 218.29 Phenyl, Piperidin-2-yl Higher dopamine receptor affinity due to stereochemistry
N-(2-oxo-2-phenylethyl)-2-(pyridin-2-ylsulfanyl)acetamide C₁₅H₁₄N₂O₂S 298.35 Pyridinylsulfanyl, Phenyl Enzyme inhibition via sulfur-mediated interactions
N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide C₁₁H₁₂N₂O 188.23 Ethynyl, Pyridinyl Enhanced metabolic stability for therapeutic development

Key Observations :

  • Piperidine vs. Pyridine : Replacing pyridine with piperidine (e.g., in ’s compound) introduces a saturated six-membered ring, altering stereoelectronic properties. This modification enhances dopamine receptor binding affinity by ~30% compared to pyridine analogs .
  • Ethynyl Substitution : The ethynyl group in ’s derivative improves metabolic stability by reducing cytochrome P450-mediated oxidation, a limitation in the parent compound .

Heterocyclic Hybrids and Complex Derivatives

Table 2: Comparison with Heterocyclic Hybrids

Compound Name Structural Features Unique Attributes Biological Relevance Source
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide Imidazo-pyridine core, trifluoromethyl Enhanced lipophilicity (LogP: 2.8) and protease inhibition Anticancer activity via kinase targeting
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide Diphenylpyridine, thiazole Dual aromatic systems for DNA intercalation Antimicrobial and antiproliferative effects
(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)acetamide Thiazolidinone-thiophene hybrid ROS scavenging and anti-inflammatory properties Neuroprotective applications

Key Observations :

  • Trifluoromethyl Groups: The trifluoromethyl substitution in ’s compound significantly boosts lipophilicity and enzymatic stability compared to non-fluorinated analogs .

Substituted Phenyl Acetamides

Table 3: Substituted Phenyl Derivatives

Compound Name Substituents Pharmacokinetic Impact Biological Activity Source
N-(3-(acetylamino)phenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophene-pyridazine, acetylamino Improved water solubility (LogP: 0.9) Tyrosine kinase inhibition
2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide Ethyl-phenoxy, pyrimidinylsulfamoyl High plasma protein binding (95%) Antidiabetic via PPAR-γ modulation

Key Observations :

  • Phenoxy Groups: Ethyl-phenoxy substituents () enhance plasma protein binding, prolonging half-life but reducing CNS penetration compared to the target compound .
  • Acetylamino Phenyl: The acetylamino group in ’s derivative improves solubility, favoring oral bioavailability over unsubstituted phenyl analogs .

Biological Activity

2-Phenyl-2-(pyridin-2-yl)acetamide, often referred to as EVT-521632, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H14N2O. It features a phenyl group and a pyridine ring, which contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile scaffold in drug development.

The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry, where it can bind to metal ions and modulate various enzymatic activities. Its derivatives have shown promise in several therapeutic areas:

  • Obesity Treatment : One derivative acts as a high-affinity ligand for the melanin-concentrating hormone receptor 1 (MCHr1), inhibiting MCH-mediated calcium release, which may contribute to weight management strategies.
  • Pain Management : Another derivative functions as a kappa-opioid agonist, suggesting potential applications in analgesia.
  • Anticonvulsant Activity : The compound has been shown to inhibit voltage-gated sodium currents, which is relevant for its anticonvulsant properties.
  • Cancer Treatment : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
  • Inhibition of Lipid Peroxidation : This activity suggests possible protective effects against oxidative stress-related diseases.

Pharmacological Profiles

The pharmacological profiles of various derivatives of this compound are summarized in the following table:

Derivative Target/Activity ED50 (mg/kg) Notes
EVT-521632MCHr1 antagonist89.7 (MES)Potential for obesity treatment
2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamideKappa-opioid agonist29.9 (6 Hz, 32 mA)Pain management potential
2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamidesAnticonvulsant68.0 (6 Hz, 44 mA)Effective in seizure models

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives in preclinical models:

  • Obesity Management : A study demonstrated that the MCHr1 antagonist significantly reduced food intake and body weight in rodent models when administered over a period of time.
  • Anticonvulsant Efficacy : In a maximal electroshock seizure model, certain derivatives exhibited significant anticonvulsant activity without adversely affecting motor function or body temperature .
  • Cancer Cell Line Studies : Derivatives of this compound were tested against several cancer cell lines, showing varying degrees of cytotoxicity and inducing apoptosis through different pathways .

Q & A

Q. What are the optimal synthetic routes for 2-Phenyl-2-(pyridin-2-yl)acetamide, and how can reaction conditions be tailored for reproducibility?

  • Methodological Answer : A two-step approach is often employed: (i) Substitution reaction : React 2-pyridinemethanol with a halogenated nitrobenzene derivative under alkaline conditions to introduce the pyridylmethoxy group . (ii) Condensation : Use cyanoacetic acid or a related reagent with a condensing agent (e.g., DCC or EDCI) to form the acetamide backbone. Optimize pH and temperature to minimize side products .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. For scale-up, replace iron powder (used in reductions) with catalytic hydrogenation to improve safety and yield .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare experimental mp (e.g., 103–115°C) with literature values for related acetamides .
  • Spectroscopic Characterization : Use 1H^1H-/13C^13C-NMR to confirm aromatic proton environments and acetamide carbonyl signals (~168–170 ppm). IR spectroscopy can validate N-H stretches (~3300 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in chloroform-acetone (1:5 v/v) and analyze packing motifs .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or optimize reaction pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. Software like Gaussian or ORCA can predict activation energies .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions for novel derivatives. Tools like Chemprop or DeepChem are recommended .
    • Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation, reducing development time by 40% .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during analysis?

  • Methodological Answer :
  • Cross-Validation : Combine HPLC (using a C18 column, acetonitrile/water mobile phase) with LC-MS to distinguish co-eluting impurities .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled acetamide to confirm NMR peak assignments and rule out solvent artifacts .
    • Example : Discrepancies in 1H^1H-NMR aromatic splitting patterns may arise from polymorphism; XRD can clarify structural variations .

Q. What strategies improve solubility and bioavailability of this compound for pharmacological studies?

  • Methodological Answer :
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, enhancing aqueous solubility. Monitor pH to avoid decomposition .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent-drop grinding. Characterize via DSC and PXRD to confirm stability .
  • Prodrug Design : Introduce ester groups (e.g., ethyl or methyl esters) at the acetamide moiety, which hydrolyze in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(pyridin-2-yl)acetamide
Reactant of Route 2
2-Phenyl-2-(pyridin-2-yl)acetamide

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